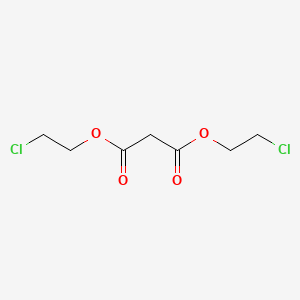

Propanedioic acid, bis(2-chloroethyl) ester

Beschreibung

Propandiessigsäure-bis(2-chlorethyl)ester ist eine chemische Verbindung mit der Summenformel C7H10Cl2O4. Es ist bekannt für seine Anwendungen in verschiedenen Bereichen, darunter Chemie, Biologie und Industrie. Diese Verbindung zeichnet sich durch das Vorhandensein von zwei Chlorethylgruppen aus, die an den Ester der Propandiessigsäure gebunden sind.

Eigenschaften

CAS-Nummer |

1605-30-7 |

|---|---|

Molekularformel |

C7H10Cl2O4 |

Molekulargewicht |

229.05 g/mol |

IUPAC-Name |

bis(2-chloroethyl) propanedioate |

InChI |

InChI=1S/C7H10Cl2O4/c8-1-3-12-6(10)5-7(11)13-4-2-9/h1-5H2 |

InChI-Schlüssel |

GGIGJDDNQAQHQE-UHFFFAOYSA-N |

Kanonische SMILES |

C(CCl)OC(=O)CC(=O)OCCCl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Reaktionstypen

Propandiessigsäure-bis(2-chlorethyl)ester unterliegt verschiedenen chemischen Reaktionen, darunter:

Hydrolyse: Die Esterbindungen können in Gegenwart von Wasser und einem Säure- oder Basenkatalysator hydrolysiert werden, was zur Bildung von Propandiessigsäure und 2-Chlorethanol führt.

Substitution: Die Chlorethylgruppen können nucleophile Substitutionsreaktionen mit Nucleophilen wie Aminen oder Thiolen eingehen, was zur Bildung von substituierten Derivaten führt.

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Carbonsäuren oder andere oxidierte Produkte zu bilden.

Häufige Reagenzien und Bedingungen

Hydrolyse: Saure oder basische Bedingungen, Wasser.

Substitution: Nucleophile wie Amine oder Thiole, geeignete Lösungsmittel.

Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.

Wichtigste gebildete Produkte

Hydrolyse: Propandiessigsäure und 2-Chlorethanol.

Substitution: Substituierte Derivate abhängig vom verwendeten Nucleophil.

Oxidation: Entsprechende Carbonsäuren oder andere oxidierte Produkte.

Wissenschaftliche Forschungsanwendungen

Propandiessigsäure-bis(2-chlorethyl)ester hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Zwischenprodukt bei der Synthese verschiedener organischer Verbindungen verwendet.

Biologie: Wird bei der Untersuchung biochemischer Pfade und Enzymaktionen eingesetzt.

Medizin: Wurde auf seine potenzielle Verwendung bei der Medikamentenentwicklung und als chemische Sonde in pharmakologischen Studien untersucht.

Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von Propandiessigsäure-bis(2-chlorethyl)ester beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Chlorethylgruppen können kovalente Bindungen mit nucleophilen Stellen an Proteinen oder anderen Biomolekülen eingehen, was zu Modifikationen führt, die ihre Funktion beeinflussen. Diese Verbindung kann auch an verschiedenen biochemischen Pfaden beteiligt sein, wodurch zelluläre Prozesse und Signalmechanismen beeinflusst werden.

Analyse Chemischer Reaktionen

Types of Reactions

Propanedioic acid, bis(2-chloroethyl) ester undergoes various chemical reactions, including:

Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of propanedioic acid and 2-chloroethanol.

Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylic acids or other oxidized products.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, water.

Substitution: Nucleophiles such as amines or thiols, appropriate solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products Formed

Hydrolysis: Propanedioic acid and 2-chloroethanol.

Substitution: Substituted derivatives depending on the nucleophile used.

Oxidation: Corresponding carboxylic acids or other oxidized products.

Wissenschaftliche Forschungsanwendungen

Propanedioic acid, bis(2-chloroethyl) ester has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in the study of biochemical pathways and enzyme reactions.

Medicine: Investigated for its potential use in drug development and as a chemical probe in pharmacological studies.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of propanedioic acid, bis(2-chloroethyl) ester involves its interaction with specific molecular targets. The chloroethyl groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. This compound can also participate in various biochemical pathways, influencing cellular processes and signaling mechanisms.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- Propandiessigsäure-bis(2-methylpropyl)ester

- Propandiessigsäure-bis(2-ethylhexyl)ester

- Propandiessigsäure-bis(2-phenylethyl)ester

Einzigartigkeit

Propandiessigsäure-bis(2-chlorethyl)ester ist aufgrund des Vorhandenseins von Chlorethylgruppen einzigartig, die eine eindeutige Reaktivität und chemische Eigenschaften verleihen. Dies macht es besonders nützlich in Anwendungen, bei denen spezifische chemische Modifikationen erforderlich sind.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.